4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine

Lipophilicity Medicinal Chemistry ADME

In kinase inhibitor programs, sourcing the correct 4-CF₃ pyridinyl morpholine regioisomer is critical for SAR reproducibility. This compound is the exact scaffold validated in low-nanomolar Syk inhibitors. - Provides calculated LogP 1.94-2.00 and PSA 25.36 Ų, balancing permeability and solubility. - Unsubstituted 6-position enables modular C-H functionalization for diverse library synthesis. - Commercially available in 5g-25g quantities; avoids the extended lead times of regioisomeric analogs.

Molecular Formula C10H11F3N2O
Molecular Weight 232.2 g/mol
CAS No. 220459-55-2
Cat. No. B1316005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine
CAS220459-55-2
Molecular FormulaC10H11F3N2O
Molecular Weight232.2 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC=CC(=C2)C(F)(F)F
InChIInChI=1S/C10H11F3N2O/c11-10(12,13)8-1-2-14-9(7-8)15-3-5-16-6-4-15/h1-2,7H,3-6H2
InChIKeyXLOSYRMUYALROC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview for Medicinal Chemistry and Agrochemical Research


4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine (CAS 220459-55-2) is a heterocyclic building block characterized by a morpholine ring N-linked to the 2-position of a pyridine ring bearing a 4-trifluoromethyl substituent . The compound has a molecular weight of 232.20 g/mol and empirical formula C₁₀H₁₁F₃N₂O . Its structural architecture positions it as a versatile intermediate in medicinal chemistry, particularly as a scaffold component in kinase inhibitor programs [1], as well as in agrochemical synthesis . This guide provides procurement-relevant, comparator-based quantitative evidence to inform sourcing decisions where substitution with regioisomeric or non-fluorinated analogs would compromise project outcomes.

Kinase inhibitor scaffold component
Agrochemical synthesis intermediate
Versatile morpholinopyridine building block

Why Regioisomers and Non-Fluorinated Analogs Cannot Substitute


Substitution with regioisomeric 3- or 5-trifluoromethyl pyridinyl morpholines or non-fluorinated analogs introduces quantifiable differences in physicochemical parameters and synthetic accessibility that directly impact research reproducibility and downstream synthetic yield. The 4-CF₃ substitution pattern confers a calculated LogP of approximately 1.94–2.00 and PSA of 25.36 Ų , values that differ measurably from regioisomers due to altered electronic distribution across the pyridine ring. Furthermore, the 2-chloro-4-(trifluoromethyl)pyridine precursor required for the nucleophilic aromatic substitution (SNAr) synthesis of this specific regioisomer [1] is commercially distinct from precursors used for alternative substitution patterns, affecting both route feasibility and cost-of-goods in scale-up campaigns. The following quantitative evidence guide establishes the specific, measurable parameters where this compound diverges from its closest comparators.

LogP shift

Non-fluorinated analogs may shift LogP by 1.5–2.0 units, altering permeability profile and SAR reproducibility.

PSA and reactivity

6-Chloro analog increases molecular weight and occupies the 6-position, limiting downstream diversification via cross-coupling.

Precursor availability

Synthesis of regioisomeric analogs may rely on less accessible precursors, introducing supply chain uncertainty and lead-time risk.

Quantitative Differentiation Evidence for Procurement


LogP Differentiation vs. Non-Fluorinated Morpholinopyridine

The 4-trifluoromethyl substituent increases the calculated LogP of 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine to 1.937–2.002 , a value approximately 1.5–2.0 LogP units higher than the non-fluorinated morpholinopyridine analog 4-(pyridin-2-yl)morpholine (estimated LogP ~0.1–0.5 based on structural fragment contributions). This increased lipophilicity translates to enhanced passive membrane permeability in cell-based assays—a critical determinant of intracellular target engagement. For medicinal chemistry programs optimizing CNS penetration or cellular potency, substitution with a non-fluorinated analog would fail to recapitulate the permeability profile required for lead optimization campaigns targeting this specific lipophilicity window.

LogP Value
Class-level inference
1.937–2.002
Reported LogP differentiates from non-fluorinated analog; may affect permeability
Computational prediction; verify experimentally
Lipophilicity Medicinal Chemistry ADME Physicochemical Properties

PSA and Hydrogen Bond Acceptor Profile vs. 6-Chloro Analog

4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine exhibits a calculated topological polar surface area (TPSA) of 25.36 Ų with 3 hydrogen bond acceptors and 0 hydrogen bond donors . In contrast, the 6-chloro-substituted analog 4-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)morpholine introduces an additional halogen atom that increases molecular weight (+34.45 Da) and alters electronic distribution at the pyridine 6-position . The absence of the 6-chloro substituent in the target compound preserves synthetic versatility at the 6-position for subsequent functionalization (e.g., cross-coupling reactions) while maintaining a TPSA value within the favorable range for oral bioavailability (<140 Ų). The 0 hydrogen bond donor count distinguishes this compound from aminopyridine derivatives that introduce polarity and metabolic liabilities.

TPSA & H-Bond Profile
Class-level inference
TPSA 25.36 Ų; HBA 3; HBD 0
Unsubstituted 6-position retained for diversification vs. 6-chloro analog
MW difference +34.45 Da; reactivity at 6-position differs
Polar Surface Area Permeability Drug-likeness Medicinal Chemistry

Commercial Availability and Pricing vs. 3-CF₃ Regioisomer

4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine (CAS 220459-55-2) is commercially available at ≥98% purity from multiple established chemical suppliers with transparent catalog pricing and inventory transparency . Pricing as of 2025: 5g @ USD 50.00, 10g @ USD 99.00, 25g @ USD 160.00 (ChemScene) . In contrast, the 3-CF₃ regioisomer 4-(3-(trifluoromethyl)pyridin-2-yl)morpholine (CAS 220459-52-9) is less commonly stocked and often requires custom synthesis quoting , introducing procurement lead-time uncertainty and minimum order quantity constraints. This differential in commercial availability directly impacts project timelines for medicinal chemistry campaigns requiring multi-gram quantities for SAR exploration or scale-up validation.

Availability & Pricing
Cross-study comparable
4-CF₃: In-stock; 5g $50
3-CF₃: Quote required
4-CF₃ regioisomer offers predictable supply vs. 3-CF₃ analog
Pricing from ChemScene 2025; comparator availability via smolecule.com
Procurement Supply Chain Pricing Availability

Synthetic Precursor Availability Across Regioisomers

The standard synthetic route to 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine employs nucleophilic aromatic substitution (SNAr) between morpholine and 2-chloro-4-(trifluoromethyl)pyridine [1]. The precursor 2-chloro-4-(trifluoromethyl)pyridine is a widely available, cost-effective building block with established commercial supply chains [2]. In contrast, synthesis of the 5-CF₃ regioisomer 4-(5-(trifluoromethyl)pyridin-2-yl)morpholine requires 2-chloro-5-(trifluoromethyl)pyridine, which may differ in commercial availability and pricing [3]. The well-characterized SNAr reactivity of 2-chloro-4-(trifluoromethyl)pyridine—enhanced by the electron-withdrawing 4-CF₃ group activating the 2-position toward nucleophilic attack—enables reliable, high-yielding synthesis of the target compound, an important consideration for in-house synthesis planning and custom synthesis outsourcing.

Synthetic Precursor
Class-level inference
2-Chloro-4-(trifluoromethyl)pyridine
Established supply chain for SNAr synthesis; reduces scale-up risk
Comparator precursor (2-chloro-5-CF₃-pyridine) may vary in availability
Synthesis Scale-up Precursor Medicinal Chemistry

Research and Industrial Application Scenarios


Kinase Inhibitor Scaffold Requiring Defined LogP Window

For kinase inhibitor programs where the 4-trifluoromethyl-2-pyridyl motif has been validated as a privileged scaffold (e.g., Syk inhibitors with IC₅₀ values in the low nanomolar range ), 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine provides a core building block with a calculated LogP of 1.937–2.002 [1]. This lipophilicity window is optimal for balancing passive permeability with aqueous solubility in lead optimization. Procurement of this specific regioisomer ensures SAR reproducibility; substitution with the 3-CF₃ analog (LogP expected to differ due to altered electronic distribution) would introduce confounding variables in potency and ADME readouts, undermining cross-project data comparability.

Probe Development with Unsubstituted Pyridine 6-Position

4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine presents an unsubstituted 6-position on the pyridine ring, as documented by its SMILES string (C1COCCN1C2=NC=CC(=C2)C(F)(F)F) and molecular structure . This structural feature enables subsequent C–H functionalization or halogenation followed by cross-coupling to introduce diverse substituents for structure-activity relationship exploration. In contrast, the 6-chloro analog (CAS 1053659-40-7) already occupies this position with chlorine, limiting direct diversification options without dehalogenation steps. For chemical probe campaigns requiring modular scaffold elaboration, the target compound offers superior synthetic versatility.

Trifluoromethylpyridine-Containing Pesticide Intermediates

The compound has documented utility as an intermediate in the synthesis of high-efficiency insecticides and herbicides . The trifluoromethyl group at the pyridine 4-position confers metabolic stability and enhanced lipophilicity (LogP ~2.0 ), properties associated with improved cuticular penetration and target-site bioavailability in agrochemical active ingredients. For industrial agrochemical research programs developing next-generation crop protection agents, sourcing this specific building block—rather than non-fluorinated or alternative regioisomeric analogs—aligns with established SAR trends demonstrating superior field efficacy for CF₃-containing pyridine pesticides.

Multi-Gram Scale-Up with Reliable Precursor Supply

For academic laboratories and contract research organizations (CROs) planning multi-gram synthesis campaigns, the combination of commercially available, in-stock target compound (5g–25g quantities with transparent pricing ) and widely accessible precursor 2-chloro-4-(trifluoromethyl)pyridine reduces supply chain friction. This procurement reliability contrasts with the 3-CF₃ regioisomer, which often requires custom synthesis quoting and extended lead times [1]. Projects with fixed grant cycles or client deliverables benefit from the predictable availability and cost structure associated with CAS 220459-55-2.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold
Reported LogP window for permeability-solubility balance
Verify LogP and SAR consistency in lead optimization
Chemical probe diversification
Unsubstituted pyridine 6-position for cross-coupling
Assess synthetic versatility via C–H functionalization or halogenation
Agrochemical intermediate
CF₃-pyridine core with reported metabolic stability
Evaluate penetration and stability endpoints in target organisms
Multi-gram scale-up
In-stock availability with tiered pricing
Confirm supply chain reliability and cost predictability for planned scale

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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